N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide is a complex organic compound featuring a thiadiazole ring, a pyridine moiety, and a piperidine backbone
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-10-18-19-15(23-10)17-13(21)12-6-2-3-8-20(12)14(22)11-5-4-7-16-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEYRADBHJLKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCCN2C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then coupled with a pyridine-3-carbonyl derivative and a piperidine-2-carboxamide moiety through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the pyridine ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or piperidine positions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Reduced pyridine or piperidine derivatives from reduction reactions.
Substituted thiadiazole or piperidine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Biology: The compound's interaction with biological targets, such as enzymes and receptors, has been studied for its therapeutic potential.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in cellular processes, leading to the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-2-carbonyl)piperidine-2-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-4-carbonyl)piperidine-2-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide
Uniqueness: This compound is unique due to its specific structural features, such as the position of the methyl group on the thiadiazole ring and the presence of the pyridine-3-carbonyl group. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
